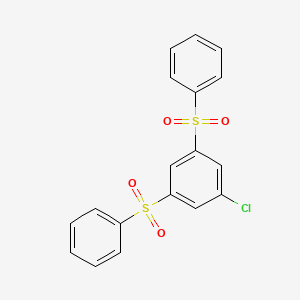
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene is a chemical compound characterized by the presence of a chlorine atom and two sulfonyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-phenylenedisulfonyl)dibenzene typically involves the chlorination of 1,3-phenylenedisulfonyl dibenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The industrial methods also focus on minimizing environmental impact and ensuring the safety of the production process.
化学反応の分析
Types of Reactions
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl groups can undergo oxidation to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
科学的研究の応用
Chemistry
In chemistry, (5-Chloro-1,3-phenylenedisulfonyl)dibenzene is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (5-Chloro-1,3-phenylenedisulfonyl)dibenzene involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
(5-Chloro-1,3-phenylenediamine): Similar in structure but with amino groups instead of sulfonyl groups.
(5-Chloro-1,3-benzenedisulfonic acid): Contains sulfonic acid groups instead of sulfonyl groups.
(5-Chloro-1,3-benzodioxole): Contains a dioxole ring instead of sulfonyl groups.
Uniqueness
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene is unique due to the presence of both chlorine and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its stability under different conditions make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C18H13ClO4S2 |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
1,3-bis(benzenesulfonyl)-5-chlorobenzene |
InChI |
InChI=1S/C18H13ClO4S2/c19-14-11-17(24(20,21)15-7-3-1-4-8-15)13-18(12-14)25(22,23)16-9-5-2-6-10-16/h1-13H |
InChIキー |
ZQIRIEDSMCVEHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



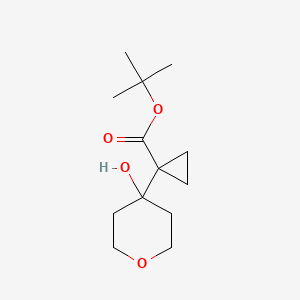
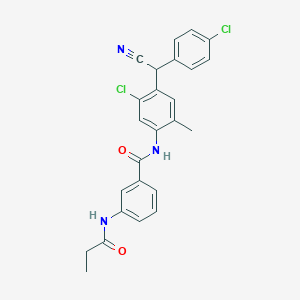
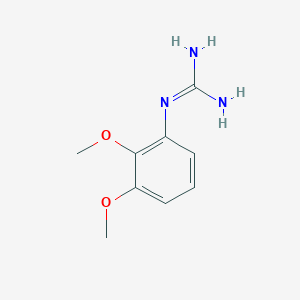
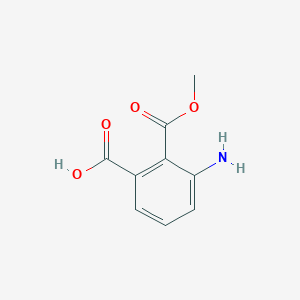
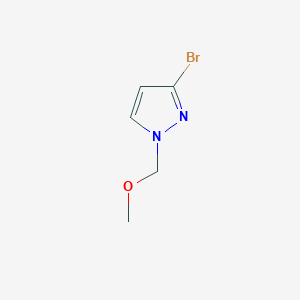
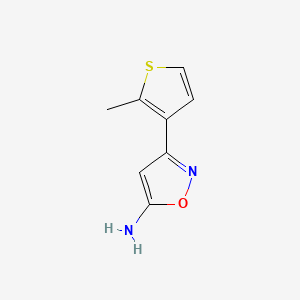
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
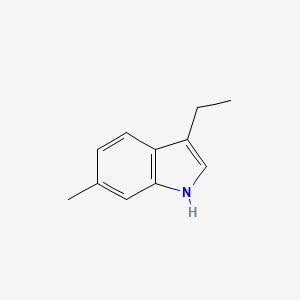
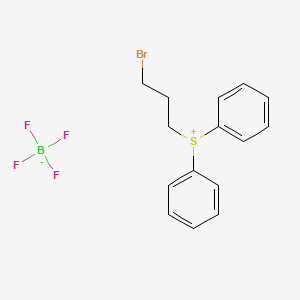
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)

